molecular formula C11H18N4 B15256282 N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine

N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine

Cat. No.: B15256282
M. Wt: 206.29 g/mol
InChI Key: AJQFFJYGRYNXNR-UHFFFAOYSA-N
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Description

N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine is a chemical compound with the molecular formula C11H18N4. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research settings due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine typically involves the reaction of 4-piperidone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methyl iodide to yield the desired pyridazin-3-amine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(piperidin-4-yl)pyridazin-3-amine
  • N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine
  • 4-Amino-1-(piperidin-4-yl)pyridazin-3-amine

Uniqueness

N,6-Dimethyl-N-(piperidin-4-yl)pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

N,6-dimethyl-N-piperidin-4-ylpyridazin-3-amine

InChI

InChI=1S/C11H18N4/c1-9-3-4-11(14-13-9)15(2)10-5-7-12-8-6-10/h3-4,10,12H,5-8H2,1-2H3

InChI Key

AJQFFJYGRYNXNR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N(C)C2CCNCC2

Origin of Product

United States

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